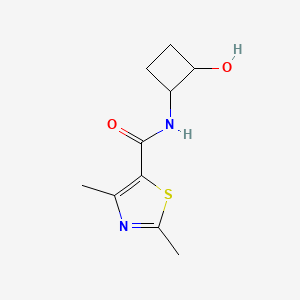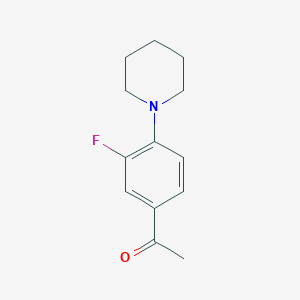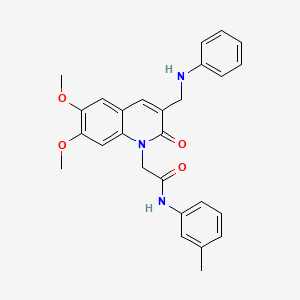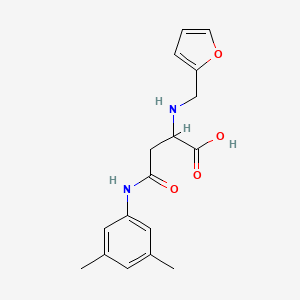![molecular formula C10H23N3O B2670895 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol CAS No. 252006-26-1](/img/structure/B2670895.png)
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C10H23N3O . It has a molecular weight of 201.31 . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H23N3O/c11-3-1-2-4-12-5-7-13(8-6-12)9-10-14/h14H,1-11H2 . This code provides a specific representation of the molecule’s structure. For a detailed structural analysis, it’s recommended to use specialized software or databases.Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Activities
2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol, synthesized as a derivative of quinazoline, exhibits notable antifungal and antibacterial activities. Specifically, it demonstrates effectiveness against the fungus Aspergillus flavus and the bacterium Pseudomonas (Kale & Durgade, 2017).
Crystal Structure Analysis
Research focusing on the crystal structure of related compounds has been conducted. For instance, a study of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol reveals insights into its molecular conformation and intermolecular interactions, which can be crucial for understanding its chemical behavior (Miyata et al., 2004).
Anti-HIV Activity
Derivatives of this compound have been explored for their potential anti-HIV properties. Specifically, certain derivatives showed promise as non-nucleoside reverse transcriptase inhibitors in studies involving MT-4 cells, highlighting their potential in HIV treatment research (Al-Masoudi et al., 2007).
Synthesis and Characterization of Novel Derivatives
The compound and its derivatives have been synthesized and characterized in various studies, providing valuable insights into their chemical properties and potential applications in pharmaceuticals. For instance, research on novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety offers insights into efficient synthesis methods and potential therapeutic applications (Bhat et al., 2018).
Antimalarial Activity
Some derivatives have demonstrated antimalarial activity, showing potential as therapeutic agents against malaria. The structural analysis of active and non-active derivatives provides insights into the molecular features crucial for antimalarial efficacy (Cunico et al., 2009).
Safety and Hazards
The compound has several hazard statements including H302, H312, H314, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding inhalation, contact with skin and eyes, and following correct waste disposal procedures .
Propiedades
IUPAC Name |
2-[4-(4-aminobutyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O/c11-3-1-2-4-12-5-7-13(8-6-12)9-10-14/h14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKFFSGMQJSJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)
![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2670815.png)

![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)
![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)



![5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2670827.png)
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2670829.png)
![5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2670830.png)


